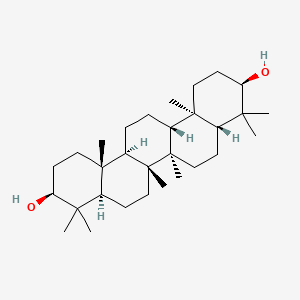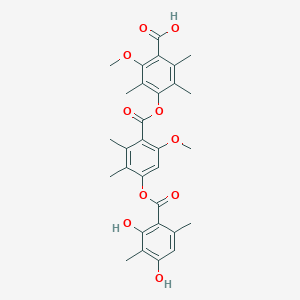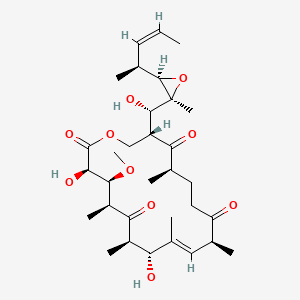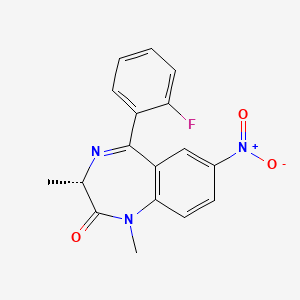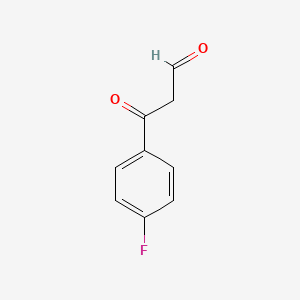
3,23-Diacetoxy-24-nor-5-cholene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,23-Diacetoxy-24-nor-5-cholene: is a synthetic steroid derivative It is characterized by the presence of two acetoxy groups at the 3rd and 23rd positions, and a nor-24 modification, which means the removal of the 24th carbon atom from the steroid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,23-Diacetoxy-24-nor-5-cholene typically involves multiple steps starting from a suitable steroid precursor. One common method involves the acetylation of a steroidal diol, followed by the removal of the 24th carbon atom through a series of chemical reactions. The reaction conditions often include the use of acetyl chloride or acetic anhydride in the presence of a base such as pyridine to introduce the acetoxy groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 3,23-Diacetoxy-24-nor-5-cholene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the acetoxy groups back to hydroxyl groups.
Substitution: This can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield the corresponding alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,23-Diacetoxy-24-nor-5-cholene is used as a precursor for the synthesis of other steroid derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of steroid derivatives on cellular processes. It can serve as a model compound to understand the interactions between steroids and biological molecules.
Medicine: In medicine, this compound has potential applications in the development of new therapeutic agents. Its structural features may allow for the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of other valuable chemicals and materials. Its unique properties make it a useful intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,23-Diacetoxy-24-nor-5-cholene involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The acetoxy groups and the nor-24 modification can influence the compound’s binding affinity and specificity, leading to its unique biological effects.
Comparación Con Compuestos Similares
- 3,12-Diacetoxy-bisnor-cholanyldiphenylethylene
- 3,23-Diacetoxy-5-cholene
- 3,23-Dihydroxy-24-nor-5-cholene
Comparison: 3,23-Diacetoxy-24-nor-5-cholene is unique due to the presence of acetoxy groups at the 3rd and 23rd positions and the removal of the 24th carbon atom. This structural modification can lead to different chemical and biological properties compared to similar compounds. For example, the absence of the 24th carbon atom can affect the compound’s stability, reactivity, and interaction with biological targets.
Propiedades
Número CAS |
64907-37-5 |
|---|---|
Fórmula molecular |
C27H42O4 |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
[(3R)-3-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate |
InChI |
InChI=1S/C27H42O4/c1-17(12-15-30-18(2)28)23-8-9-24-22-7-6-20-16-21(31-19(3)29)10-13-26(20,4)25(22)11-14-27(23,24)5/h6,17,21-25H,7-16H2,1-5H3/t17-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
Clave InChI |
LBWUGMHLKGSGFE-DZGKNTOBSA-N |
SMILES |
CC(CCOC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
SMILES isomérico |
C[C@H](CCOC(=O)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES canónico |
CC(CCOC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Sinónimos |
3 beta,23-diacetoxy-24-nor-5-cholene 3,23-diacetoxy-24-nor-5-cholene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


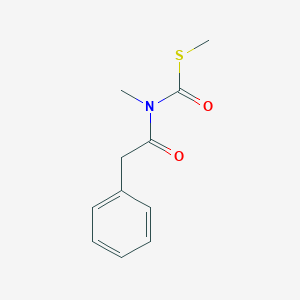
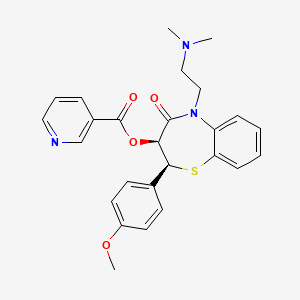
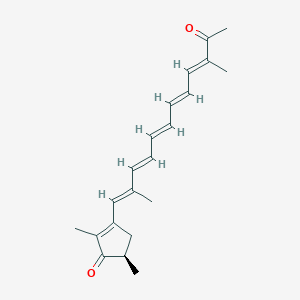
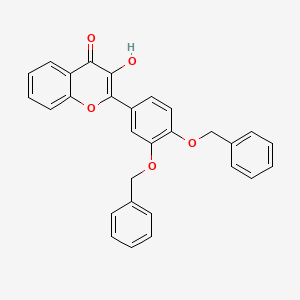
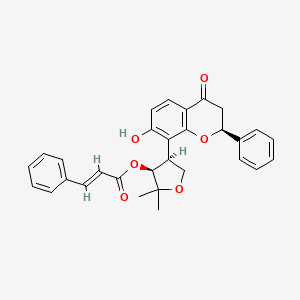
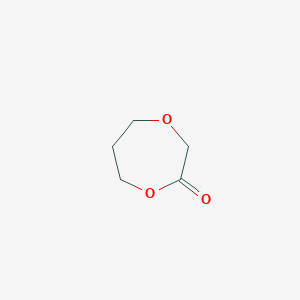
![4-[2-(4-azidophenyl)-4-(3-iodophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B1250185.png)
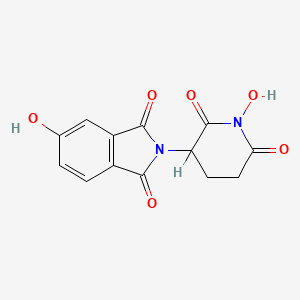
![1'-Benzyl-3-methoxyspiro[isobenzofuran-1(3H),4'-piperidine]](/img/structure/B1250187.png)
